molecular formula C9H6BrN3O B13576754 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13576754
M. Wt: 252.07 g/mol
InChI Key: UWEKCCSKZUVEBN-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a meta-bromophenyl group and at position 3 with a carbaldehyde moiety. The bromophenyl group enhances lipophilicity and may influence electronic properties, while the aldehyde provides a reactive site for further derivatization.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

3-(3-bromophenyl)-1H-1,2,4-triazole-5-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13)

InChI Key

UWEKCCSKZUVEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with formic acid to yield the desired triazole compound .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Aldehyde vs. Carboxylic Acid
  • Carboxylic acids are more stable than aldehydes but less reactive in nucleophilic additions.
  • 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde ():
    Substituting bromine with fluorine at the phenyl para-position reduces steric bulk and alters electronic effects. Fluorine’s electronegativity may enhance metabolic stability compared to bromine.

Thiol/Thione Derivatives
  • 5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (): The thione group (-C=S) enhances metal-binding capacity, relevant for enzyme inhibition.
  • (E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (): The trifluoromethyl group introduces strong electron-withdrawing effects, while the thiol (-SH) enables disulfide bond formation, influencing redox activity.
Substituent Position and Halogen Effects
  • 5-(4-Bromophenyl)-1H-1,2,4-triazole ():
    The absence of the aldehyde group reduces reactivity, while the para-bromophenyl substitution may alter binding interactions in biological targets compared to the meta-isomer.

Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Notable Properties Evidence
5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde ~277.1 Aldehyde, Bromophenyl High reactivity (aldehyde), moderate lipophilicity
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde ~191.2 Aldehyde, Fluorophenyl Enhanced metabolic stability
5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione ~270.2 Thione, Methyl Metal-binding capacity
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ~464.0 Thione, Benzoxazole Broad-spectrum antimicrobial activity

Stability and Reactivity

  • The aldehyde group in the target compound is prone to oxidation, unlike the more stable carboxylic acid () or thione () derivatives.
  • Bromine’s heavy atom effect may increase photostability compared to fluorine ().

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